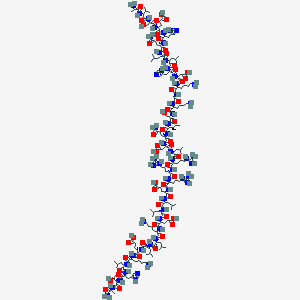
Semparatide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
It was developed to accelerate fracture healing and has shown efficacy in preventing impaired bone healing caused by corticosteroids . This compound is particularly significant in the field of osteogenesis stimulants, which are used to promote bone growth and repair.
Preparation Methods
Synthetic Routes and Reaction Conditions: Semparatide is synthesized using solid-phase peptide synthesis (SPPS). This method involves the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes several steps:
Activation of the Resin: The resin is activated to allow the first amino acid to attach.
Coupling of Amino Acids: Each amino acid is coupled to the growing chain using coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).
Deprotection: After each coupling, the protecting group on the amino acid is removed to allow the next amino acid to attach.
Cleavage from the Resin: Once the peptide chain is complete, it is cleaved from the resin using a cleavage reagent like trifluoroacetic acid (TFA).
Industrial Production Methods: For large-scale production, this compound can be synthesized using a combination of SPPS and recombinant DNA technology. The recombinant method involves expressing the peptide in a host organism, such as Escherichia coli, followed by purification and refolding to achieve the desired structure .
Chemical Reactions Analysis
Types of Reactions: Semparatide undergoes various chemical reactions, including:
Oxidation: This reaction can occur at methionine residues, leading to the formation of methionine sulfoxide.
Reduction: Disulfide bonds within the peptide can be reduced to thiol groups using reducing agents like dithiothreitol (DTT).
Substitution: Amino acid residues can be substituted to modify the peptide’s properties.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H₂O₂) or other oxidizing agents.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Site-directed mutagenesis or chemical modification.
Major Products: The major products formed from these reactions include oxidized peptides, reduced peptides, and modified peptides with altered amino acid sequences .
Scientific Research Applications
Semparatide has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study peptide synthesis and modification techniques.
Biology: Investigated for its role in bone metabolism and healing processes.
Medicine: Explored as a therapeutic agent for conditions like osteoporosis and impaired bone healing.
Mechanism of Action
Semparatide exerts its effects by mimicking the action of parathyroid hormone-related protein (PTHrP). It binds to the parathyroid hormone receptor (PTH1R) on osteoblasts and osteoclasts, stimulating bone formation and resorption. This dual action promotes bone remodeling and accelerates fracture healing. The molecular pathways involved include the activation of cyclic adenosine monophosphate (cAMP) and protein kinase A (PKA) signaling cascades .
Comparison with Similar Compounds
Teriparatide: A recombinant form of parathyroid hormone used to treat osteoporosis.
Abaloparatide: Another synthetic analog of parathyroid hormone-related protein with similar bone anabolic effects.
Comparison:
Uniqueness: Semparatide is unique in its specific sequence and structure, which allows it to have a more targeted effect on bone healing compared to other compounds.
Efficacy: Studies have shown that this compound has a rapid and significant impact on bone healing, making it a promising candidate for therapeutic use
Properties
CAS No. |
154906-40-8 |
|---|---|
Molecular Formula |
C175H300N56O51 |
Molecular Weight |
4005 g/mol |
IUPAC Name |
(4S)-4-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]-3-methylbutanoyl]amino]-3-hydroxypropanoyl]amino]-4-carboxybutanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-5-oxopentanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-carboxypropanoyl]amino]hexanoyl]amino]acetyl]amino]hexanoyl]amino]-3-hydroxypropanoyl]amino]-3-methylpentanoyl]amino]-5-oxopentanoyl]amino]-3-carboxypropanoyl]amino]-4-methylpentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[(2S,3R)-1-[[(2S)-1-amino-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C175H300N56O51/c1-24-93(20)138(230-169(279)127(80-233)227-143(253)101(37-26-30-56-177)201-130(237)78-196-142(252)100(36-25-29-55-176)202-165(275)124(73-135(246)247)226-164(274)122(71-98-76-191-82-198-98)223-162(272)120(69-91(16)17)220-160(270)117(66-88(10)11)216-151(261)107(43-49-128(181)235)209-163(273)121(70-97-75-190-81-197-97)222-154(264)112(48-54-134(244)245)212-168(278)126(79-232)228-170(280)137(92(18)19)229-141(251)94(21)180)171(281)213-108(44-50-129(182)236)152(262)225-125(74-136(248)249)166(276)221-113(62-84(2)3)155(265)207-106(42-35-61-195-175(188)189)145(255)205-104(40-33-59-193-173(184)185)144(254)206-105(41-34-60-194-174(186)187)146(256)208-111(47-53-133(242)243)153(263)217-118(67-89(12)13)159(269)219-115(64-86(6)7)157(267)211-109(45-51-131(238)239)149(259)203-102(38-27-31-57-178)147(257)214-116(65-87(8)9)158(268)218-114(63-85(4)5)156(266)210-110(46-52-132(240)241)150(260)204-103(39-28-32-58-179)148(258)215-119(68-90(14)15)161(271)224-123(72-99-77-192-83-199-99)167(277)231-139(96(23)234)172(282)200-95(22)140(183)250/h75-77,81-96,100-127,137-139,232-234H,24-74,78-80,176-180H2,1-23H3,(H2,181,235)(H2,182,236)(H2,183,250)(H,190,197)(H,191,198)(H,192,199)(H,196,252)(H,200,282)(H,201,237)(H,202,275)(H,203,259)(H,204,260)(H,205,255)(H,206,254)(H,207,265)(H,208,256)(H,209,273)(H,210,266)(H,211,267)(H,212,278)(H,213,281)(H,214,257)(H,215,258)(H,216,261)(H,217,263)(H,218,268)(H,219,269)(H,220,270)(H,221,276)(H,222,264)(H,223,272)(H,224,271)(H,225,262)(H,226,274)(H,227,253)(H,228,280)(H,229,251)(H,230,279)(H,231,277)(H,238,239)(H,240,241)(H,242,243)(H,244,245)(H,246,247)(H,248,249)(H4,184,185,193)(H4,186,187,194)(H4,188,189,195)/t93-,94-,95-,96+,100-,101-,102-,103-,104-,105-,106-,107-,108-,109-,110-,111-,112-,113-,114-,115-,116-,117-,118-,119-,120-,121-,122-,123-,124-,125-,126-,127-,137-,138-,139-/m0/s1 |
InChI Key |
BLQSIKSVAXFNRH-ZMWZJJJDSA-N |
SMILES |
CCC(C)C(C(=O)NC(CCC(=O)N)C(=O)NC(CC(=O)O)C(=O)NC(CC(C)C)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCC(=O)O)C(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)NC(CCC(=O)O)C(=O)NC(CCCCN)C(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)NC(CCC(=O)O)C(=O)NC(CCCCN)C(=O)NC(CC(C)C)C(=O)NC(CC1=CN=CN1)C(=O)NC(C(C)O)C(=O)NC(C)C(=O)N)NC(=O)C(CO)NC(=O)C(CCCCN)NC(=O)CNC(=O)C(CCCCN)NC(=O)C(CC(=O)O)NC(=O)C(CC2=CN=CN2)NC(=O)C(CC(C)C)NC(=O)C(CC(C)C)NC(=O)C(CCC(=O)N)NC(=O)C(CC3=CN=CN3)NC(=O)C(CCC(=O)O)NC(=O)C(CO)NC(=O)C(C(C)C)NC(=O)C(C)N |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC1=CN=CN1)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](C)C(=O)N)NC(=O)[C@H](CO)NC(=O)[C@H](CCCCN)NC(=O)CNC(=O)[C@H](CCCCN)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CC2=CN=CN2)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CC3=CN=CN3)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CO)NC(=O)[C@H](C(C)C)NC(=O)[C@H](C)N |
Canonical SMILES |
CCC(C)C(C(=O)NC(CCC(=O)N)C(=O)NC(CC(=O)O)C(=O)NC(CC(C)C)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCC(=O)O)C(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)NC(CCC(=O)O)C(=O)NC(CCCCN)C(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)NC(CCC(=O)O)C(=O)NC(CCCCN)C(=O)NC(CC(C)C)C(=O)NC(CC1=CN=CN1)C(=O)NC(C(C)O)C(=O)NC(C)C(=O)N)NC(=O)C(CO)NC(=O)C(CCCCN)NC(=O)CNC(=O)C(CCCCN)NC(=O)C(CC(=O)O)NC(=O)C(CC2=CN=CN2)NC(=O)C(CC(C)C)NC(=O)C(CC(C)C)NC(=O)C(CCC(=O)N)NC(=O)C(CC3=CN=CN3)NC(=O)C(CCC(=O)O)NC(=O)C(CO)NC(=O)C(C(C)C)NC(=O)C(C)N |
sequence |
AVSEHQLLHDKGKSIQDLRRRELLEKLLEKLHTA |
Synonyms |
(MAP 1-10)(22-31) hPTHrP(1-34)-NH2 RS 66271 RS-66271 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


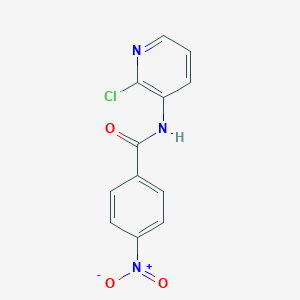
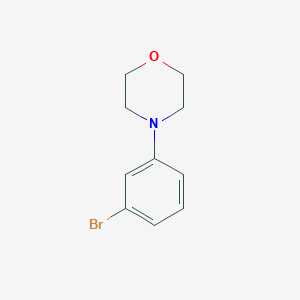
![(2S)-2-[[(2S)-3-phenyl-2-(phenylmethoxycarbonylamino)propanoyl]amino]butanedioic acid](/img/structure/B169073.png)
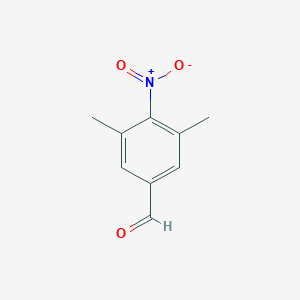
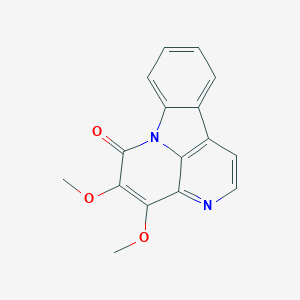
![Benzoic acid, 4-[4-[(1-oxo-2-propen-1-yl)oxy]butoxy]-, 4-cyanophenyl ester](/img/structure/B169084.png)
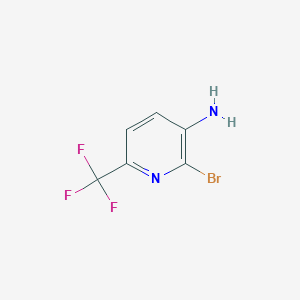
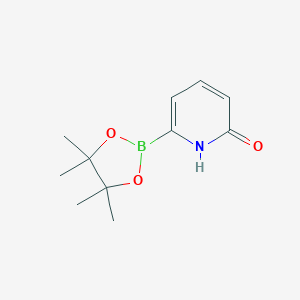
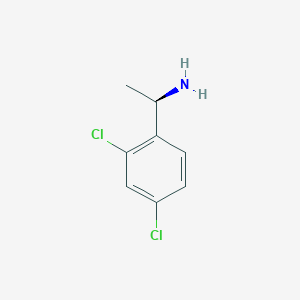
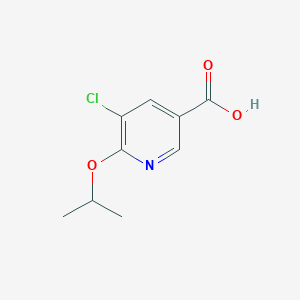
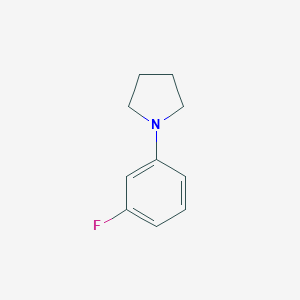
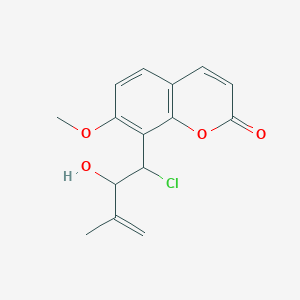
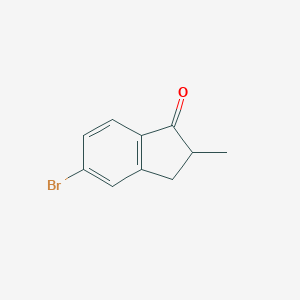
![3-Chloro-6-methoxy-benzo[d]isoxazole](/img/structure/B169105.png)
